molecular formula C16H25ClN2O3S B2985444 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol CAS No. 478041-66-6

1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol

Cat. No.: B2985444
CAS No.: 478041-66-6
M. Wt: 360.9
InChI Key: XZKNXBJAAYUDAD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol is a piperidine derivative characterized by a 4-piperidinol core substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a diethylaminomethyl moiety. This compound shares structural motifs with antipsychotics (e.g., haloperidol metabolites) and synthetic opioids (e.g., W-series analogs), though its specific pharmacological profile remains underexplored .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(diethylaminomethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S/c1-3-18(4-2)13-16(20)9-11-19(12-10-16)23(21,22)15-7-5-14(17)6-8-15/h5-8,20H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKNXBJAAYUDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol is a derivative of piperidine that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and binding interactions with serum proteins.

Synthesis and Structure

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine derivatives. The structural elucidation of synthesized compounds is usually performed using techniques such as 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry (MS) to confirm the presence of the sulfonyl and piperidine moieties .

Antibacterial Properties

Research indicates that piperidine derivatives exhibit significant antibacterial activity. The synthesized compound demonstrated moderate to strong activity against various bacterial strains, particularly:

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak
Staphylococcus aureusWeak

These findings suggest that the presence of the sulfonyl group enhances the antibacterial efficacy of the compound .

Enzyme Inhibition

The compound also exhibits notable enzyme inhibitory activities. It has been evaluated for its ability to inhibit:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the regulation of neurotransmission. The synthesized compound showed strong inhibitory effects, making it a candidate for further studies in neurodegenerative diseases.
  • Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria. The compound displayed significant inhibitory activity against urease, indicating its potential in antimicrobial therapy .

Binding Interactions

Bovine Serum Albumin (BSA) Binding Studies : The interaction between the synthesized compound and BSA was assessed through in silico docking studies. These studies revealed that the compound binds effectively to BSA, suggesting potential implications for drug delivery and bioavailability .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of several piperidine derivatives, 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol was among the most active against Salmonella typhi. The study utilized a disk diffusion method to assess efficacy, confirming its potential as a therapeutic agent against bacterial infections .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various synthesized compounds, including our target compound. The results indicated that it had an IC50 value lower than many known inhibitors for both AChE and urease, highlighting its potency and potential for development into a pharmaceutical agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

1-[(4-Chlorophenyl)sulfonyl]-4-([4-(4-fluorophenyl)piperazino]methyl)-4-piperidinol (CAS 478041-65-5)
  • Structure: Replaces the diethylamino group with a 4-(4-fluorophenyl)piperazinylmethyl substituent.
  • Molecular Formula : C₂₂H₂₇ClFN₃O₃S.
  • Increased molecular weight (467.98 g/mol vs. ~385–451 g/mol in analogs) may reduce membrane permeability.
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol (CAS 478041-60-0)
  • Structure : Features a phenylpiperazine substituent.
  • Molecular Formula : C₂₂H₂₈ClN₃O₃S.
  • The absence of a fluorine atom (cf. CAS 478041-65-5) may alter electronic properties and receptor binding kinetics.
4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol (CAS 478041-68-8)
  • Structure: Substitutes diethylamino with a 7-membered azepane ring.
  • Molecular Formula : C₁₈H₂₇ClN₂O₃S.
  • Key Differences: The azepane ring introduces conformational flexibility, which may enhance interaction with larger binding pockets in biological targets . Reduced nitrogen content (2 vs.

Functional Group Modifications

ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS 866135-91-3)
  • Structure : Contains a methoxyphenylsulfonyl group and an ethyl ester.
  • Molecular Formula: C₂₂H₂₆ClNO₅S.
  • The ester moiety suggests prodrug characteristics, requiring enzymatic hydrolysis for activation .
1-[4-[(Diethylamino)sulfonyl]-2-nitrophenyl]piperidine-4-carboxylic acid
  • Structure: Integrates a diethylaminosulfonyl group and a nitro substituent.
  • Molecular Formula : C₁₆H₂₃N₃O₆S.
  • The carboxylic acid moiety improves solubility but may limit CNS penetration .

Pharmacokinetic and Metabolic Considerations

  • Haloperidol Analogs (e.g., Reduced Haloperidol): The 4-piperidinol core is shared with haloperidol metabolites, which undergo CYP3A4-mediated oxidation and glucuronidation . The sulfonyl group in the target compound likely reduces susceptibility to carbonyl reductase-mediated reduction, enhancing metabolic stability.
  • W-Series Opioids (e.g., W-18) :
    • While structurally distinct, the sulfonyl-piperidine motif in W-18 highlights the importance of substituent positioning for receptor binding (e.g., µ-opioid vs. σ receptors) .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Implications
Target Compound C₁₆H₂₅ClN₂O₃S* ~385 4-Chlorophenylsulfonyl, diethylaminomethyl High lipophilicity, potential CNS activity
1-[(4-Chlorophenyl)sulfonyl]-4-([4-(4-FPh)piperazino]methyl)-4-piperidinol (478041-65-5) C₂₂H₂₇ClFN₃O₃S 467.98 4-Fluorophenylpiperazine Serotonin/dopamine receptor modulation
4-(1-Azepanylmethyl)-1-[(4-ClPh)sulfonyl]-4-piperidinol (478041-68-8) C₁₈H₂₇ClN₂O₃S 386.9 Azepane ring Enhanced conformational flexibility
ETHYL 1-(4-ClBz)-4-[(4-MeOPh)SO₂]-4-piperidinecarboxylate (866135-91-3) C₂₂H₂₆ClNO₅S 451.96 Methoxyphenylsulfonyl, ethyl ester Prodrug potential, improved solubility

*Exact molecular formula inferred from structural analogs.

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